molecular formula C20H24N4O2S B2937826 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide CAS No. 955708-79-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2937826
CAS No.: 955708-79-9
M. Wt: 384.5
InChI Key: QLUKSACQDGITPB-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as CTET or Compound 1, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of thiazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide represents a category of compounds known for their versatile chemical properties and potential in various scientific research fields. The research conducted by Ahmed (2007) focuses on the synthesis of heterocyclic compounds with thiophene-2-carboxamide structures, showcasing their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating the broader class of thiazole derivatives' potential in developing new antibiotics and antibacterial drugs (G. Ahmed, 2007).

Biological Activities and Applications

The study of thiazolo[5,4-d]pyrimidines by El-bayouki and Basyouni (1988) reveals the compound's molluscicidal properties, highlighting its application in controlling schistosomiasis by targeting the B. alexandrina snails, an intermediate host of the disease (K. El-bayouki & W. Basyouni, 1988). Additionally, Bhatia et al. (1998) explore novel photochemical rearrangements of dihydro-1,3-thiazines, contributing to the field of organic synthesis and potential pharmaceutical applications through structural modifications of thiazine derivatives (Shameem H. Bhatia et al., 1998).

Antimicrobial and Antitumor Activities

The synthesis and investigation of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties by Başoğlu et al. (2013) demonstrate the antimicrobial and antiurease activities of thiazole nucleus-containing compounds. This research opens avenues for developing new drugs with improved efficacy against microbial infections (Serap Başoğlu et al., 2013). Haroon et al. (2019) provide insight into the synthesis, characterization, and technological applications of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, indicating their significance in nonlinear optical (NLO) properties and potential use in technology applications (Muhammad Haroon et al., 2019).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14-6-5-9-16(12-14)22-19(26)24-20-23-17(13-27-20)18(25)21-11-10-15-7-3-2-4-8-15/h5-7,9,12-13H,2-4,8,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUKSACQDGITPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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